1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl chloride
Description
1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl chloride is a pyrrolidone derivative featuring a 4-chlorophenyl substituent at the nitrogen atom and a reactive carbonyl chloride group at position 3 of the pyrrolidine ring. The carbonyl chloride group renders the compound highly reactive, making it a valuable intermediate for synthesizing amides, esters, or other derivatives via nucleophilic acyl substitution .
The compound’s storage at temperatures below 4°C (as noted for structurally related chlorides in ) suggests sensitivity to thermal degradation .
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c12-8-1-3-9(4-2-8)14-6-7(11(13)16)5-10(14)15/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPBCYGWGMVVBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and General Strategy
The synthesis typically begins with the corresponding 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid, which is converted into the acyl chloride derivative through chlorination reactions. The key challenge lies in activating the carboxylic acid group selectively without affecting the pyrrolidinone ring or the aromatic chlorophenyl substituent.
Conversion of Carboxylic Acid to Acyl Chloride
The most common and effective method for preparing 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl chloride involves the reaction of the corresponding carboxylic acid with chlorinating agents such as thionyl chloride (SOCl2), oxalyl chloride ((COCl)2), or phosphorus pentachloride (PCl5). Among these, thionyl chloride is preferred due to its mild reaction conditions and ease of removal of byproducts.
- Dissolve 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid in anhydrous solvent such as dichloromethane or chloroform.
- Add an excess of thionyl chloride dropwise under an inert atmosphere (nitrogen or argon) at 0°C to room temperature.
- Stir the reaction mixture for several hours (typically 2–6 hours) until gas evolution ceases, indicating completion.
- Remove excess thionyl chloride and solvent under reduced pressure to obtain the acyl chloride as a residue.
- Purify by recrystallization or distillation under reduced pressure if necessary.
This method yields the acyl chloride with high purity and good yield, typically above 80% depending on reaction scale and conditions.
Alternative Synthetic Routes
Some research has explored alternative synthesis routes involving:
- Direct chlorination of the carboxylic acid in the presence of activating agents: For example, using oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) to facilitate the reaction.
- Conversion via acid hydrazides: As reported in related pyrrolidinone derivatives, the carboxylic acid can be first converted into hydrazides, which then undergo chlorination or further functionalization to yield acyl chloride intermediates or related reactive species. This approach is useful when preparing derivatives with additional heterocyclic moieties.
Reaction Conditions and Optimization
- Solvent choice: Anhydrous solvents such as dichloromethane, chloroform, or tetrahydrofuran are preferred to avoid hydrolysis of the acyl chloride.
- Temperature control: Maintaining low temperature during addition of chlorinating agents minimizes side reactions.
- Inert atmosphere: Prevents moisture and oxygen interference.
- Reaction monitoring: Thin-layer chromatography (TLC) or NMR spectroscopy is used to monitor conversion.
Purification Techniques
- Removal of residual chlorinating agents and byproducts is critical.
- Vacuum distillation or recrystallization from appropriate solvents (e.g., hexane, ethyl acetate) ensures high purity.
- Characterization by ^1H NMR, ^13C NMR, IR spectroscopy (notably the acyl chloride C=O stretch near 1800 cm^-1), and mass spectrometry confirms structure and purity.
Data Table: Summary of Preparation Methods
| Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Thionyl chloride chlorination | SOCl2, DCM, 0°C to RT, 2-6 h | 80–90 | Most common; mild conditions; easy workup |
| Oxalyl chloride with DMF | (COCl)2, catalytic DMF, DCM, RT | 75–85 | Catalytic DMF activates reaction; clean |
| Phosphorus pentachloride | PCl5, solvent-free or in chlorinated solvent | 70–80 | More aggressive; potential side reactions |
| Hydrazide intermediate route | Hydrazide formation followed by chlorination | Variable | Useful for derivatives; multi-step |
Research Findings and Analysis
- The use of thionyl chloride is well-documented as the standard method for converting 5-oxopyrrolidine-3-carboxylic acids to their corresponding acyl chlorides with minimal ring degradation or side reactions.
- Studies show that reaction times and temperatures can be optimized to maximize yield and minimize impurities, with lower temperatures favoring selectivity.
- Alternative methods such as oxalyl chloride with catalytic DMF provide cleaner reactions but require careful handling due to the toxicity and reactivity of reagents.
- The hydrazide intermediate approach allows for further functionalization and is valuable in synthesizing derivatives with enhanced biological activity, though the route is longer and more complex.
- Analytical data from NMR and IR spectroscopy confirm the successful formation of the acyl chloride functional group, with characteristic shifts and absorption bands consistent with literature values.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Reduction Reactions: The compound can be reduced to form 1-(4-chlorophenyl)-5-hydroxypyrrolidine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives, such as carboxylic acids. Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl chloride is primarily explored for its potential as a pharmaceutical intermediate. Its ability to act as a reactive acylating agent makes it valuable in the synthesis of various bioactive compounds.
- Synthesis of Anticancer Agents: The compound has been utilized in the development of novel anticancer drugs. Its derivatives have shown promising activity against cancer cell lines, indicating potential for further development into therapeutic agents.
- Antimicrobial Activity: Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against resistant strains of bacteria and fungi, making it a candidate for new antibiotic formulations.
Biological Research
The biological activities associated with this compound have been the subject of numerous studies:
- Enzyme Inhibition Studies: The compound has been investigated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's. In vitro studies have shown that it can enhance cholinergic transmission by inhibiting AChE activity.
- Antidiabetic Potential: Animal studies have indicated that this compound can lower blood glucose levels and improve insulin sensitivity, suggesting its potential role in managing Type 2 Diabetes Mellitus (T2DM).
Synthetic Chemistry
In synthetic chemistry, the compound serves as a versatile building block:
- Reactivity in Organic Synthesis: The carbonyl chloride group allows for acylation reactions with nucleophiles, facilitating the synthesis of complex molecules.
- Formation of Heterocycles: It can be employed in the synthesis of various heterocyclic compounds, which are essential in drug discovery and development.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values comparable to established chemotherapeutic agents. This study underscores the potential of this compound as a lead structure for developing new anticancer therapies.
Case Study 2: Neuroprotective Effects
In another investigation focusing on neuroprotection, researchers assessed the effects of this compound on neuronal cell lines under oxidative stress conditions. The findings revealed that treatment with this compound significantly increased cell viability and reduced markers of oxidative damage, suggesting its potential utility in neuroprotective strategies against Alzheimer’s disease.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
| Structural Feature | Biological Activity |
|---|---|
| Pyrrolidine moiety | Enhances interaction with biological targets |
| Carbonyl chloride group | Facilitates acylation reactions |
| Chlorophenyl substituent | Modulates lipophilicity and bioactivity |
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 4-chlorophenyl group allows the compound to bind to hydrophobic pockets in proteins, while the carbonyl chloride group can form covalent bonds with nucleophilic residues, leading to inhibition or activation of the target protein. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional differences between 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl chloride and related compounds:
Table 1: Comparative Analysis of Structurally Related Compounds
*Molecular weight inferred from structurally related compounds in .
Key Comparisons:
Reactivity and Functional Groups :
- The carbonyl chloride group in the target compound distinguishes it from carboxylic acid or carboxamide derivatives (e.g., compounds in ). This group enables rapid derivatization into amides or esters, whereas carboxylic acids are more stable but require activation for further reactions .
- Compounds with hydroxyl groups (e.g., 5-chloro-2-hydroxyphenyl derivatives) exhibit enhanced antioxidant activity due to radical scavenging, a property absent in the target compound .
Biological Activity: Antioxidant activity: Derivatives with hydroxyl and heterocyclic moieties (e.g., oxadiazole or triazole) show 1.3–1.5× higher DPPH radical scavenging than ascorbic acid, attributed to electron-donating substituents . The target compound’s lack of hydroxyl groups likely limits such activity. pyrrolidone) plays a critical role .
Physicochemical Properties :
- Solubility : Hydroxyl and carboxylate groups (e.g., in ) increase polarity and aqueous solubility compared to the hydrophobic carbonyl chloride.
- Stability : The target compound’s requirement for sub-4°C storage contrasts with room-temperature-stable carboxylic acid derivatives , highlighting the carbonyl chloride’s thermal sensitivity.
Heterocyclic appendages: Tetrazole or oxadiazole moieties (e.g., ) introduce additional hydrogen-bonding or π-stacking capabilities, which are absent in the target compound but critical for specific interactions.
Biological Activity
1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl chloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H10ClN2O2
- CAS Number : 930781-56-9
- Structure : The compound features a 4-chlorophenyl group attached to a pyrrolidine ring with a carbonyl chloride functional group, which is significant for its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multiple steps starting from readily available precursors. The synthetic routes often include:
- Formation of the pyrrolidine ring.
- Introduction of the 4-chlorophenyl group.
- Conversion to the carbonyl chloride through acylation reactions.
Anticancer Activity
Research has indicated that derivatives of 5-oxopyrrolidine compounds exhibit varying degrees of anticancer activity. A study utilizing the A549 human lung adenocarcinoma model demonstrated that certain derivatives showed weak anticancer properties, with post-treatment viability ranging from 78% to 86% when compared to standard chemotherapeutics like cisplatin .
| Compound | Post-Treatment Viability (%) | Comparison Drug |
|---|---|---|
| This compound | 78–86% | Cisplatin |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. In vitro testing against multidrug-resistant pathogens revealed that while some derivatives showed promise, others exhibited no significant antimicrobial activity against Gram-negative bacteria (MIC > 64 µg/mL) .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of target proteins involved in cancer and microbial resistance pathways .
Study on Anticancer Properties
A study published in MDPI characterized various derivatives of 5-oxopyrrolidine, including those derived from this compound. The results indicated structure-dependent anticancer activity, suggesting that modifications to the core structure can enhance efficacy against specific cancer cell lines .
Antimicrobial Resistance
Another research effort focused on the antimicrobial properties of these derivatives against resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa. While some compounds demonstrated activity, others did not show significant effects, highlighting the need for further development and optimization .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl chloride?
- Methodological Answer : The synthesis typically involves refluxing intermediates like 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Catalytic drops of dimethylformamide (DMF) may accelerate the reaction. Post-reaction, excess reagents are removed via rotary evaporation, and the product is purified by recrystallization (e.g., using ethanol/water mixtures) .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- NMR : Analyze and NMR for characteristic signals: the 4-chlorophenyl group (δ 7.3–7.5 ppm for aromatic protons) and the carbonyl chloride (δ ~170 ppm in ). Overlapping signals in the pyrrolidine ring may require 2D NMR (COSY, HSQC) for resolution .
- IR : Look for C=O stretch (~1750 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the molecular formula .
Q. What chromatographic methods are recommended for assessing purity?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) or TLC (silica gel, ethyl acetate/hexane eluent). Compare retention factors (Rf) against known standards. For quantitative purity, integrate peaks at 220–254 nm UV detection .
Advanced Research Questions
Q. How can discrepancies in melting points during synthesis be resolved?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Recrystallize the product using alternative solvents (e.g., toluene or acetone). Perform differential scanning calorimetry (DSC) to identify polymorph transitions. Cross-validate purity via elemental analysis (C, H, N, Cl) and compare observed vs. calculated percentages .
Q. What strategies address challenges in crystallographic refinement using SHELX?
- Methodological Answer : For disordered regions (e.g., chlorophenyl groups), apply restraints (ISOR, DELU) and split occupancy models. For twinned data, use the TWIN/BASF commands in SHELXL. Validate refinement with R-factor convergence (<5%) and analysis of residual electron density maps .
Q. What reaction mechanisms govern the acylation step to form the carbonyl chloride?
- Methodological Answer : The reaction proceeds via nucleophilic acyl substitution. The carboxylic acid reacts with SOCl₂ to form an intermediate mixed anhydride, releasing SO₂ and HCl. The anhydride then converts to the acyl chloride. Computational modeling (DFT) can map energy barriers for intermediate steps .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use a fume hood, nitrile gloves, and splash goggles due to its lachrymatory and corrosive nature. Quench residual acyl chloride with ice-cold sodium bicarbonate. Store under anhydrous conditions at 2–8°C to prevent hydrolysis .
Q. How is this compound utilized in synthesizing bioactive pyrrolidine derivatives?
- Methodological Answer : The acyl chloride reacts with amines (e.g., piperidine or pyridinylamines) to form amides, a key step in creating kinase inhibitors or antimicrobial agents. Optimize yields by controlling stoichiometry (1:1.2 acyl chloride:amine) and using bases like triethylamine to scavenge HCl .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
